molecular formula C2O2 B12570073 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene CAS No. 175722-50-6

2,4-Dioxabicyclo[1.1.0]but-1(3)-ene

Cat. No.: B12570073
CAS No.: 175722-50-6
M. Wt: 56.02 g/mol
InChI Key: KOGZKTBHTGQYNX-UHFFFAOYSA-N
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Description

2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is a unique and highly strained bicyclic compound. Its structure consists of a four-membered ring with two oxygen atoms and a double bond, making it an interesting subject for theoretical and practical studies in organic chemistry. The high strain energy within the molecule makes it reactive and a valuable building block for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene typically involves the formation of the strained bicyclic ring system. One common method includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can undergo further reactions to introduce the oxygen atoms and form the desired compound.

Industrial Production Methods: Industrial production methods for such highly strained compounds are less common due to the complexity and potential hazards involved. advancements in synthetic techniques and the demand for novel compounds in pharmaceuticals and materials science may drive the development of scalable production methods.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form more stable products.

    Reduction: Reduction reactions can open the strained ring system, leading to less strained and more stable compounds.

    Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the molecule is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2,4-Dioxabicyclo[1.1.0]but-1(3)-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its high strain energy makes it a valuable intermediate in various synthetic pathways.

    Medicine: Research into its use as a precursor for pharmaceuticals, particularly in the development of drugs with novel mechanisms of action.

Mechanism of Action

The mechanism by which 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene exerts its effects is primarily through its high strain energy. The release of this strain energy during chemical reactions drives the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.

Comparison with Similar Compounds

    Bicyclo[1.1.0]butane: A structurally similar compound with a four-membered ring but without the oxygen atoms.

    1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead instead of oxygen.

Uniqueness: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is unique due to the presence of oxygen atoms in its structure, which introduces additional strain and reactivity. This makes it a valuable compound for studying strain-release reactions and for use in synthetic applications where high reactivity is desired.

Properties

CAS No.

175722-50-6

Molecular Formula

C2O2

Molecular Weight

56.02 g/mol

IUPAC Name

2,4-dioxabicyclo[1.1.0]but-1(3)-ene

InChI

InChI=1S/C2O2/c3-1-2(3)4-1

InChI Key

KOGZKTBHTGQYNX-UHFFFAOYSA-N

Canonical SMILES

C12=C(O1)O2

Origin of Product

United States

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